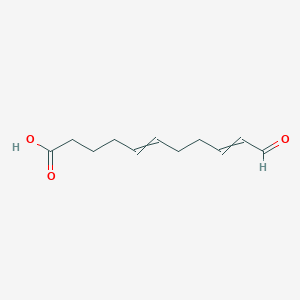11-Oxoundeca-5,9-dienoic acid
CAS No.: 840524-30-3
Cat. No.: VC19016916
Molecular Formula: C11H16O3
Molecular Weight: 196.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 840524-30-3 |
|---|---|
| Molecular Formula | C11H16O3 |
| Molecular Weight | 196.24 g/mol |
| IUPAC Name | 11-oxoundeca-5,9-dienoic acid |
| Standard InChI | InChI=1S/C11H16O3/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1,3,6,8,10H,2,4-5,7,9H2,(H,13,14) |
| Standard InChI Key | LPCLISDRKJOFGY-UHFFFAOYSA-N |
| Canonical SMILES | C(CC=CCCC=CC=O)CC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
11-Oxoundeca-5,9-dienoic acid is defined by the IUPAC name (5Z,9E)-11-oxoundeca-5,9-dienoic acid, reflecting the cis (Z) configuration at the 5th carbon and trans (E) configuration at the 9th carbon. The SMILES notation C(CC=CCCC=CC=O)CC(=O)O delineates its structure, featuring a carboxylic acid group at one terminus and a ketone at the other, connected by a hydrocarbon chain with conjugated double bonds. The compound’s InChIKey (LPCLISDRKJOFGY-UHFFFAOYSA-N) serves as a unique identifier for its stereochemical and constitutional properties.
Computed Physicochemical Parameters
Key physicochemical properties include:
-
Hydrogen Bond Donor/Acceptor Count: 1 and 3, respectively, influencing solubility and interaction with biological targets .
-
Rotatable Bond Count: 8, contributing to conformational flexibility .
-
Exact Mass: 196.1099 Da, critical for mass spectrometric identification .
These properties underpin its behavior in biological systems, such as membrane permeability and enzyme binding affinity.
Synthesis and Biosynthetic Pathways
Chemical Synthesis
The synthesis of 11-oxoundeca-5,9-dienoic acid typically involves oxidative cleavage of arachidonic acid derivatives. Lipoxygenase enzymes catalyze the formation of hydroperoxy intermediates, which undergo further oxidation to yield the final product. For example, 15-lipoxygenase (15-LOX) oxidizes arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15-HPETE), which is subsequently cleaved by reactive oxygen species to generate shorter-chain oxo acids, including 11-oxoundeca-5,9-dienoic acid.
Biosynthetic Origins
In vivo, this compound arises during lipid peroxidation, a process exacerbated by oxidative stress. Polyunsaturated fatty acids (PUFAs) like arachidonic acid are prone to free radical-mediated oxidation, forming peroxyl radicals that cyclize and fragment into reactive aldehydes and ketones . 11-Oxoundeca-5,9-dienoic acid is thus a biomarker of oxidative damage in conditions such as atherosclerosis and neurodegenerative diseases .
Biological Significance and Mechanisms
Role in Inflammation
11-Oxoundeca-5,9-dienoic acid modulates inflammatory responses by interacting with peroxisome proliferator-activated receptors (PPARs) and nuclear factor-kappa B (NF-κB) pathways. In macrophages, it suppresses pro-inflammatory cytokine production (e.g., TNF-α, IL-6) while enhancing anti-inflammatory mediators like IL-10. This dual activity positions it as a potential therapeutic agent for chronic inflammatory disorders.
Apoptosis and Cellular Signaling
The compound induces apoptosis in cancer cells via mitochondrial pathways, characterized by cytochrome c release and caspase-3 activation. Its electrophilic carbonyl group forms adducts with cellular nucleophiles (e.g., glutathione), disrupting redox homeostasis and triggering programmed cell death .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR: Peaks at δ 9.80 (1H, s, CHO), δ 5.35–5.50 (2H, m, CH=CH), and δ 2.35 (2H, t, J = 7.5 Hz, CH₂COOH) confirm the ketone and diene motifs .
-
¹³C NMR: Signals at δ 207.5 (C=O), δ 172.1 (COOH), and δ 128.0–130.5 (C=C) validate the structure .
Mass Spectrometry
Electrospray ionization (ESI) mass spectra show a deprotonated molecular ion [M–H]⁻ at m/z 195.1012, consistent with the molecular formula . Fragmentation patterns include losses of H₂O (m/z 177.0906) and CO₂ (m/z 151.1118) .
Infrared Spectroscopy
Strong absorptions at 1705 cm⁻¹ (C=O stretch) and 1630 cm⁻¹ (C=C stretch) confirm the functional groups .
Applications and Future Directions
Diagnostic Biomarker
Elevated levels of this compound in serum correlate with oxidative stress in type 2 diabetes and Alzheimer’s disease . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays are being developed for clinical detection .
Industrial Relevance
In the cosmetics industry, its lipid-regulating effects are exploited in formulations targeting acne and seborrheic dermatitis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume